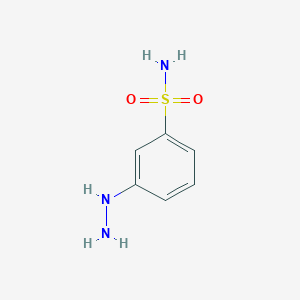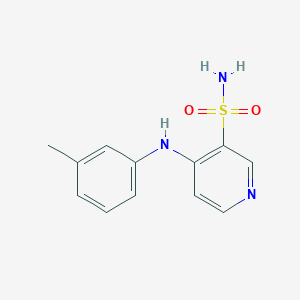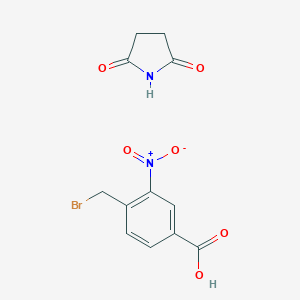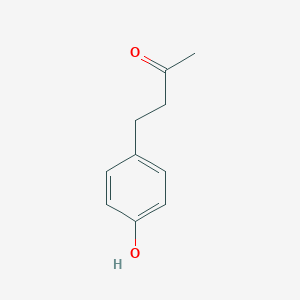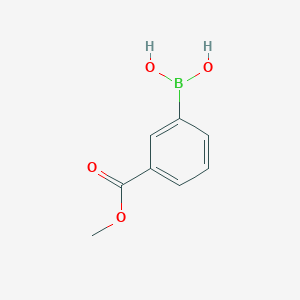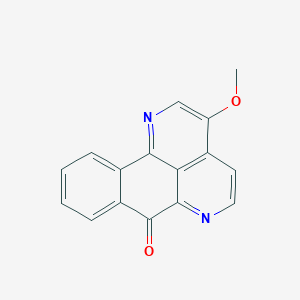
3-Methoxysampangine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxysampangine is an alkaloid that is found in the roots of the plant, Polyalthia cerasoides. This compound has been the subject of numerous studies due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-Methoxysampangine is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and tumor growth. It has also been suggested that it works by scavenging free radicals and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
3-Methoxysampangine has been found to have numerous biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of numerous diseases. It has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. Additionally, it has been found to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methoxysampangine in lab experiments is that it is a natural compound that can be extracted from a plant source. This makes it a potentially safer and more sustainable alternative to synthetic compounds. However, one of the limitations of using 3-Methoxysampangine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
There are numerous future directions for research on 3-Methoxysampangine. One area of research could focus on elucidating its mechanism of action and identifying specific pathways and enzymes that it targets. Another area of research could focus on developing more efficient synthesis methods for 3-Methoxysampangine. Additionally, research could focus on exploring the potential therapeutic applications of 3-Methoxysampangine in the treatment of various diseases, such as cancer, inflammation, and viral infections.
Applications De Recherche Scientifique
3-Methoxysampangine has been the subject of numerous studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have antioxidant properties and to be effective against certain viruses and bacteria.
Propriétés
Numéro CAS |
128129-42-0 |
|---|---|
Nom du produit |
3-Methoxysampangine |
Formule moléculaire |
C16H10N2O2 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
14-methoxy-10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |
InChI |
InChI=1S/C16H10N2O2/c1-20-12-8-18-14-9-4-2-3-5-10(9)16(19)15-13(14)11(12)6-7-17-15/h2-8H,1H3 |
Clé InChI |
FBVVMYZYZXYLIA-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24 |
SMILES canonique |
COC1=CN=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24 |
Autres numéros CAS |
128129-42-0 |
Synonymes |
3-Methoxysampangine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



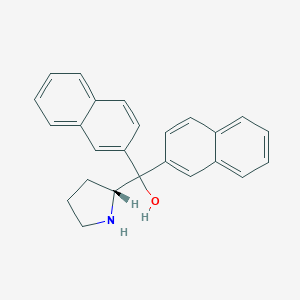
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
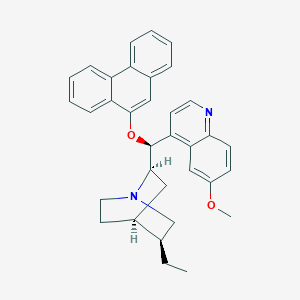
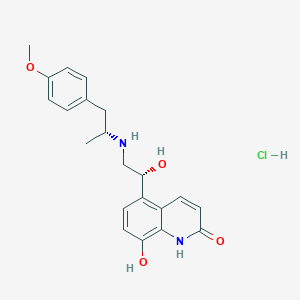
![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)
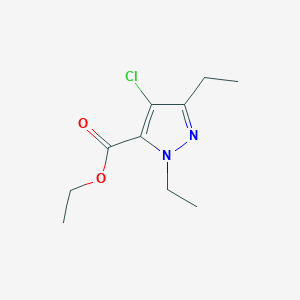
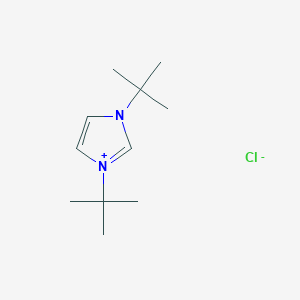
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
